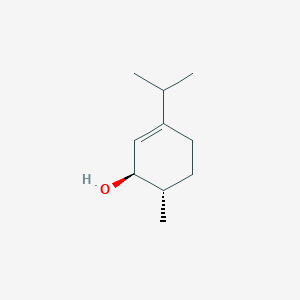
4-(Carboxymethoxy)benzoic acid
Übersicht
Beschreibung
4-(Carboxymethoxy)benzoic acid is a chemical compound that can be synthesized through various methods, including biotechnological applications and traditional chemical synthesis. It is structurally related to benzoic acid derivatives, which are often used in the synthesis of liquid crystal intermediates and complex compounds with various applications in materials science and coordination chemistry.
Synthesis Analysis
The enzymatic synthesis of 4-OH benzoic acid, a related compound, from phenol and CO2 has been achieved with 100% selectivity using a Carboxylase enzyme, representing a novel biotechnological approach . Additionally, the synthesis of 4-(oxiran-2-ylmethoxy)benzoic acid and 4-acetoxybenzoic acid has been reported, providing new synthetic routes for these compounds . Furthermore, a series of liquid crystal intermediates, including n alkoxybiphenyl 4' carbonyloxy benzoic acid, have been synthesized from 4-phenylphenol through a sequence of reactions such as methylation, acylation, haloform reaction, demethylation, alkylation condensation, and reduction .
Molecular Structure Analysis
The molecular structures of related benzoic acid derivatives have been elucidated using X-ray crystallography. For instance, 4-(oxiran-2-ylmethoxy)benzoic acid crystallizes in the monoclinic system, and its crystal structure comprises two crystallographically independent molecules forming carboxyl dimers . Such detailed structural analysis is crucial for understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
The potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids has been shown to undergo selective deprotonation at the position para to the carboxylate group when treated with n-butyl lithium–potassium tert-butoxide (LIC-KOR) in THF at -78 degrees Celsius . This reaction is significant for the synthesis of substituted benzoic acids, which are valuable intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For example, the crystal structures of 4-(oxiran-2-ylmethoxy)benzoic acid and 4-acetoxybenzoic acid reveal the formation of carboxyl dimers, which can affect their melting points, solubility, and reactivity . The synthesis of complex compounds of 4 - [(3,4-dimethoxybenzyl) amino] benzoic acid with rare-earth metal ions has been reported, and these complexes exhibit thermal stability in a specific temperature range and show luminescence upon excitation . The characterization of azo-benzoic acids using spectroscopic techniques has provided insights into their acid-base dissociation and azo-hydrazone tautomerism in solution .
Wissenschaftliche Forschungsanwendungen
Metal-Organic Frameworks
4-(Carboxymethoxy)benzoic acid is used in the synthesis of metal–organic frameworks (MOFs). These frameworks, based on polynuclear metal-hydroxyl clusters, exhibit intriguing properties like high thermal stability and photophysical properties. For instance, some frameworks emit strong blue light under ultraviolet light, while others demonstrate paramagnetic behavior and partial spin-crossover (Yang et al., 2015).
Biotechnological Applications
This compound has been utilized in biotechnological applications, specifically in the enzymatic synthesis of other benzoic acid derivatives. One significant example is the synthesis of 4-OH benzoic acid from phenol and CO2 using a Carboxylase enzyme, marking a pioneering approach in this field (Aresta et al., 1998).
Luminescent Properties in Coordination Compounds
The derivatives of 4-(Carboxymethoxy)benzoic acid are also important in enhancing the luminescent properties of lanthanide coordination compounds. These compounds have been found to significantly influence the photophysical properties of the complexes, such as their luminescence efficiency (Sivakumar et al., 2010).
Modification of Polymers
In polymer science, 4-(Carboxymethoxy)benzoic acid derivatives have been used to modify the properties of polymers like polydimethylsiloxanes. The introduction of benzoic acid fragments to these polymers alters their thermal and rheological properties, enhancing intermolecular interactions (Gorodov et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
4-(Carboxymethoxy)benzoic acid, also known as H4TCBA, has been used as a structure-directing agent to prepare inorganic-organic hybrid frameworks based on polynuclear metal-hydroxyl clusters . These clusters, which include zinc and cobalt, are the primary targets of H4TCBA .
Mode of Action
H4TCBA interacts with its targets, the metal-hydroxyl clusters, through hydro/solvothermal reactions . The multiple coordination system originated from the branching out carboxylate groups in H4TCBA ligands results in the formation of multi-stranded helical chains in the high-dimensional metal-organic frameworks .
Biochemical Pathways
It’s known that the compound plays a role in the formation of inorganic-organic hybrid frameworks based on polynuclear metal-hydroxyl clusters . These frameworks have a variety of applications, including in the field of materials science .
Pharmacokinetics
It’s known that the compound is solid at room temperature , which could impact its bioavailability.
Result of Action
The interaction of H4TCBA with metal-hydroxyl clusters results in the formation of inorganic-organic hybrid frameworks . These frameworks have unique properties, such as the ability to emit strong blue light under ultraviolet light . Additionally, some of these frameworks show typical paramagnetic behavior and an interesting partial spin-crossover .
Action Environment
The action of H4TCBA is influenced by environmental factors such as temperature and pH . For instance, the formation of the inorganic-organic hybrid frameworks involves heating to 80°C . Furthermore, the pH of the reaction mixture is adjusted to 1 with concentrated HCl .
Eigenschaften
IUPAC Name |
4-(carboxymethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABJFIBQJFPXHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172969 | |
| Record name | 4-(Carboxymethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Carboxymethoxy)benzoic acid | |
CAS RN |
19360-67-9 | |
| Record name | 4-(Carboxymethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19360-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Carboxymethoxy)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019360679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19360-67-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Carboxymethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(carboxymethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(CARBOXYMETHOXY)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHH3DSV8ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(Carboxymethoxy)benzoic acid contribute to the formation of coordination polymers?
A1: 4-(Carboxymethoxy)benzoic acid acts as an organic linker in the formation of coordination polymers due to its ability to coordinate with metal ions through its carboxylate groups. In the study by [], 4-(Carboxymethoxy)benzoic acid (abbreviated as H2L1) interacts with Cadmium(II) ions to form a one-dimensional double chain structure. The carboxylate groups of the H2L1 anions bridge adjacent Cadmium(II) atoms, providing the structural foundation for the polymeric chain. This highlights the role of 4-(Carboxymethoxy)benzoic acid as a building block for the assembly of metal-organic frameworks.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)












